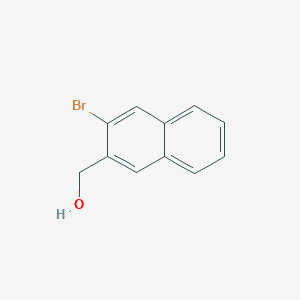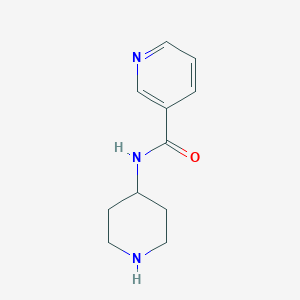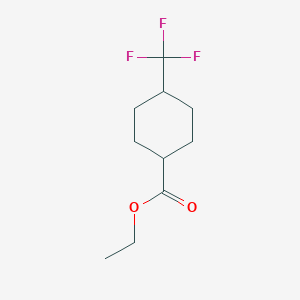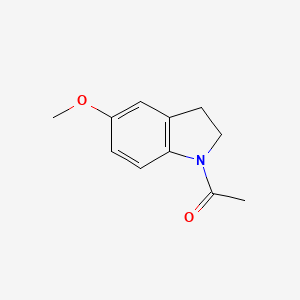
1-(5-Methoxyindolin-1-yl)ethanone
Descripción general
Descripción
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole is a synthetic indole derivative Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals
Métodos De Preparación
The synthesis of 1-(5-Methoxyindolin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and acetyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane.
Catalysts and Reagents: Catalysts such as pyridine or triethylamine are often employed to facilitate the acetylation reaction.
Procedure: The 5-methoxyindole is dissolved in dichloromethane, and acetyl chloride is added dropwise with stirring. The reaction mixture is then refluxed for several hours.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding indole derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction.
Aplicaciones Científicas De Investigación
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying indole chemistry.
Biology: This compound is used in biochemical studies to understand the behavior of indole derivatives in biological systems.
Industry: In materials science, it is explored for its potential use in creating novel materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(5-Methoxyindolin-1-yl)ethanone exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-Acetyl-5-(methyloxy)-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
1-Acetyl-5-methoxyindole: Similar in structure but lacks the dihydro component, leading to different reactivity and applications.
5-Methoxyindole: A simpler compound that serves as a precursor in the synthesis of more complex derivatives.
N1-Acetyl-5-methoxykynuramine: A metabolite of melatonin with distinct biological activities, including antioxidant properties.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-(5-methoxy-2,3-dihydroindol-1-yl)ethanone |
InChI |
InChI=1S/C11H13NO2/c1-8(13)12-6-5-9-7-10(14-2)3-4-11(9)12/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
BAOMRKOXBRECSL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
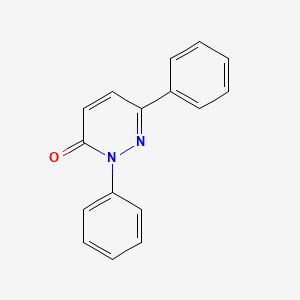
![2H-1-Benzopyran-2-one, 7-[[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]amino]-3-phenyl-](/img/structure/B8792448.png)
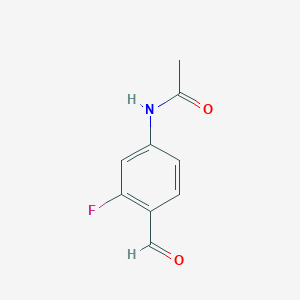
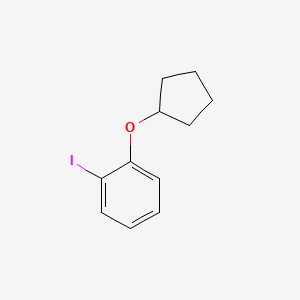
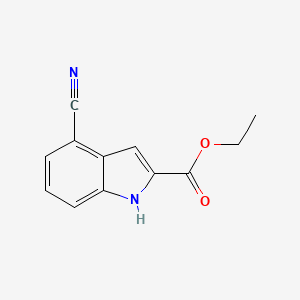
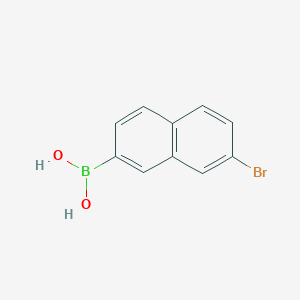
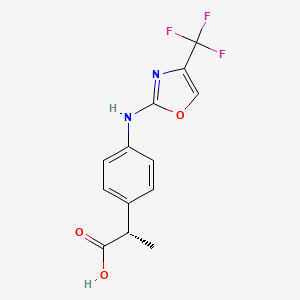
![5-Chloro-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8792496.png)

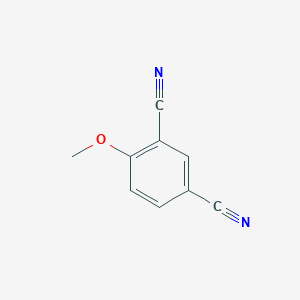
![6-Isopropyl-2-methylimidazo[1,2-b]pyridazine](/img/structure/B8792511.png)
